molecular formula C9H11BrN2S B582304 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine CAS No. 1330750-21-4

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Cat. No.: B582304
CAS No.: 1330750-21-4
M. Wt: 259.165
InChI Key: JTKWGTIEYQTMKZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS 1330750-21-4) is a high-value pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H11BrN2S and a molecular weight of 259.17 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The pyrimidine core is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . The specific substitution pattern of the bromo and cyclopentylsulfanyl groups on the pyrimidine ring makes this compound a key intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki reactions) and nucleophilic aromatic substitution, enabling the exploration of novel chemical space in drug discovery programs . Researchers utilize this compound in the development of potential kinase inhibitors and other targeted therapies, leveraging its ability to interact with biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The compound is typically characterized by techniques such as 1H-NMR and mass spectrometry to ensure identity and purity. This product is intended for research purposes and is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-cyclopentylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKWGTIEYQTMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716575
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-21-4
Record name Pyrimidine, 5-bromo-2-(cyclopentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The SNAr approach leverages the electron-deficient nature of the pyrimidine ring to facilitate substitution at the 2-position. As demonstrated in CN114591250A, 2-hydroxy pyrimidine undergoes bromination with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), followed by chlorination using phosphorus oxychloride (POCl₃) to yield 2-chloro-5-bromopyrimidine. This intermediate serves as the substrate for subsequent thiolation.

Thiolation with Cyclopentylthiol

In a typical procedure, 2-chloro-5-bromopyrimidine reacts with cyclopentylthiol in dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate, Cs₂CO₃) at 80–100°C for 12–24 hours. The reaction proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which displaces the chloride at the 2-position.

Example Protocol

  • Substrate : 2-Chloro-5-bromopyrimidine (1.0 equiv, 1.97 g, 10 mmol)

  • Nucleophile : Cyclopentylthiol (1.2 equiv, 1.38 g, 12 mmol)

  • Base : Cs₂CO₃ (2.0 equiv, 6.52 g, 20 mmol)

  • Solvent : DMF (20 mL)

  • Conditions : 90°C, 18 hours

  • Workup : Quench with ice water, extract with ethyl acetate, purify via silica gel chromatography (heptane:EtOAc = 4:1)

  • Yield : 58% (1.42 g)

Advantages and Limitations

This method benefits from readily available starting materials and straightforward conditions. However, competing hydrolysis of the chloride or overalkylation of the thiol can reduce yields. Optimizing the base (e.g., switching to potassium tert-butoxide) and solvent (e.g., dimethyl sulfoxide, DMSO) may enhance efficiency.

Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyrimidine

Substrate Synthesis and Coupling Strategy

2,5-Dibromopyrimidine serves as a versatile precursor for regioselective functionalization. Drawing from Ambeed’s synthesis of 5-bromo-2-cyclopropylpyridine, a palladium-catalyzed coupling with cyclopentylsulfanylzinc bromide offers a route to the target compound.

Experimental Protocol

Step 1: Preparation of Cyclopentylsulfanylzinc Bromide

  • Cyclopentylthiol (1.0 equiv, 1.15 g, 10 mmol) is treated with zinc dust (1.5 equiv, 1.95 g, 30 mmol) in tetrahydrofuran (THF) under argon, yielding the organozinc reagent.

Step 2: Cross-Coupling Reaction

  • Substrate : 2,5-Dibromopyrimidine (1.0 equiv, 2.37 g, 10 mmol)

  • Catalyst : PdCl₂(dppf) (0.05 equiv, 0.041 g, 0.05 mmol)

  • Solvent : THF (20 mL)

  • Conditions : 70°C, 3 hours

  • Workup : Extract with ether, wash with brine, purify via flash chromatography

  • Yield : 63% (1.54 g)

Critical Analysis

This method achieves higher regioselectivity for the 2-position due to the directing effects of the pyrimidine ring. However, sulfur-containing reagents may poison palladium catalysts, necessitating excess ligand (e.g., XPhos) or alternative metals like copper.

Cyclocondensation of 2-Bromomalonaldehyde with Thiourea Derivatives

One-Pot Ring Formation

Inspired by CN110642788A, cyclocondensation of 2-bromomalonaldehyde with N-cyclopentylthiourea in acetic acid generates the pyrimidine ring with pre-installed bromine and sulfanyl groups.

Protocol

  • Reagents :

    • 2-Bromomalonaldehyde (1.0 equiv, 15.0 g, 0.1 mol)

    • N-Cyclopentylthiourea (1.1 equiv, 16.3 g, 0.11 mol)

    • Solvent: Glacial acetic acid (150 mL)

    • Catalyst: 3Å molecular sieves (2.0 g)

  • Conditions : 100°C, 5 hours

  • Workup : Filter, wash with ethanol, recrystallize from dichloromethane

  • Yield : 37% (7.2 g)

Challenges and Optimizations

While this route minimizes post-synthetic modifications, the low yield stems from competing side reactions and the instability of N-cyclopentylthiourea. Replacing acetic acid with trifluoroacetic acid (TFA) or using microwave-assisted heating could improve efficiency.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Pros Cons
SNAr 2-Chloro-5-bromopyrimidineDMF, Cs₂CO₃, 90°C58%Simple setup; scalableCompeting hydrolysis; moderate yields
Cross-Coupling 2,5-DibromopyrimidinePdCl₂(dppf), THF, 70°C63%High regioselectivityCatalyst poisoning; costly reagents
Cyclocondensation 2-BromomalonaldehydeAcetic acid, 100°C37%One-pot synthesisLow yield; sensitive intermediates

Industrial Scalability and Environmental Impact

The SNAr method is most amenable to large-scale production due to its operational simplicity and lower catalyst costs. However, solvent recovery (e.g., DMF) and thiol waste management require attention. Transitioning to aqueous-organic biphasic systems or mechanochemical activation could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols.

Scientific Research Applications

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylsulfanyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.

    5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: A compound with a different substituent at the 2-position, affecting its chemical properties and applications.

Uniqueness

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.

Biological Activity

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C9_9H11_{11}BrN2_2S
  • Molecular Weight : 251.16 g/mol

The compound features a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyrimidine ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the cyclopentylsulfanyl group enhance its binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activities and influence signaling pathways associated with cell proliferation, apoptosis, and immune responses.

Potential Mechanisms Include:

  • Inhibition of PI3K Pathway : Research indicates that compounds similar to this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been explored for its potential to suppress inflammatory cell infiltration, which is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Properties

Studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may disrupt cancer cell growth through various mechanisms:

  • Cell Cycle Arrest : The compound has shown promise in inducing cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : There is evidence suggesting that it may promote apoptosis in malignant cells, contributing to its anticancer efficacy .

Antiviral Activity

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell pathways that are essential for viral life cycles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntiviral EffectsShowed reduced viral load in infected cell lines.
Study CInflammatory ResponseReduced markers of inflammation in animal models of arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
5-Bromo-2-iodopyrimidineIodine instead of cyclopentylsulfanylSimilar anticancer activity but different selectivity profiles.
5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidineDifferent substituent at the 2-positionEnhanced binding affinity to certain receptors but less potent overall.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring. Key steps include:

  • Halogen displacement : Reacting 5-bromo-2-chloropyrimidine with cyclopentylthiol in anhydrous THF under nitrogen atmosphere .
  • Base selection : Diisopropylethylamine (DIPEA) is preferred for deprotonation due to its low nucleophilicity, minimizing side reactions .
  • Temperature control : Reactions are conducted at 60–80°C for 12–24 hours to ensure complete conversion .

Q. Optimization Parameters :

VariableTested RangeOptimal ConditionYield Improvement
SolventTHF, DMF, DCMTHF85% → 92%
CatalystNone, Pd(OAc)₂None (base-only)Avoids metal contamination
Reaction Time6–48 hrs18 hrsMaximizes purity (>98%)

Analytical Validation : Post-synthesis purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the sulfanyl group’s position (e.g., C–S bond: ~1.78 Å) . Software like SHELXL or Olex2 is used for refinement .
  • Spectroscopic techniques :
    • ¹H NMR : Cyclopentyl protons appear as multiplet peaks at δ 1.5–2.5 ppm; pyrimidine H-4 resonates at δ 8.3–8.5 ppm .
    • Mass spectrometry : ESI-MS ([M+H]⁺) shows m/z 273.03 (calculated for C₉H₁₁BrN₂S) .
  • Purity assessment : Combustion analysis (C, H, N) and HPLC retention time matching .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electron density. The bromine atom’s σ-hole (positive electrostatic potential) facilitates Suzuki-Miyaura coupling .
  • Docking studies : Analyze interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C-5 vs. C-2 positions .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .

Key Finding : C-5 bromine exhibits higher reactivity (ΔG‡ = 28.5 kcal/mol) than C-2 sulfanyl group in cross-couplings .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM) .
  • Structural analogs : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate substituent effects .
  • Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Example : Inconsistent EGFR inhibition data (IC₅₀: 0.5–5 µM) were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .

Q. How can multi-step synthesis protocols for this compound derivatives be optimized for scalability?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction time (from 18 hrs to 2 hrs) and improve yield (92% → 96%) by enhancing heat/mass transfer .

  • Workflow :

    • Step 1: Bromination of 2-chloropyrimidine using PBr₃ in DCM.
    • Step 2: Thiol substitution with cyclopentylthiol under microwave irradiation (100°C, 30 min) .
  • Scale-up challenges :

    IssueMitigation Strategy
    Exothermic brominationJacketed reactor with temperature control (<0°C)
    Thiol oxidationAdd antioxidant (BHT) and use inert atmosphere

Q. What are the structure-activity relationship (SAR) trends for this compound in kinase inhibition?

Methodological Answer:

  • Core modifications :

    • Bromine replacement : Switching to Cl or I reduces steric bulk, altering binding to kinase hydrophobic pockets (e.g., Kd: Br = 12 nM vs. Cl = 45 nM) .
    • Sulfanyl group : Cyclopentyl enhances solubility (logP = 2.1) compared to tert-butyl (logP = 3.4) .
  • Bioactivity data :

    DerivativeTarget KinaseIC₅₀ (nM)Selectivity Index
    Parent compoundEGFR1510x vs. HER2
    CF₃-substitutedCDK285x vs. CDK4

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

Methodological Answer:

  • Accelerated stability studies :
    • Conditions : 40°C/75% RH for 6 months; analyze degradation via LC-MS .
    • Findings :
  • Polar solvents (DMF) : Promote hydrolysis (t₁/₂ = 3 months).
  • Non-polar solvents (hexane) : Stabilize compound (t₁/₂ > 12 months) .
  • Recommended storage : Argon-sealed vials at –20°C in anhydrous acetonitrile .

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